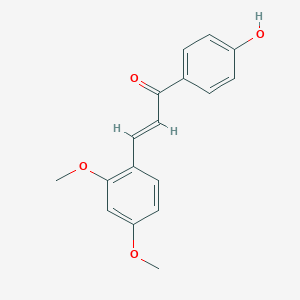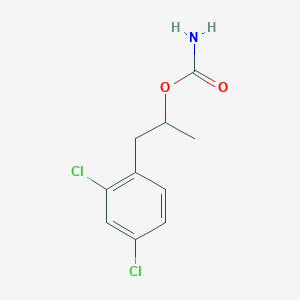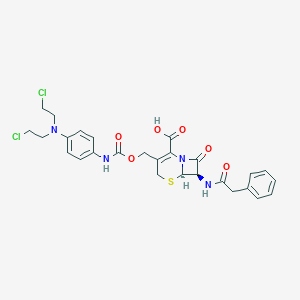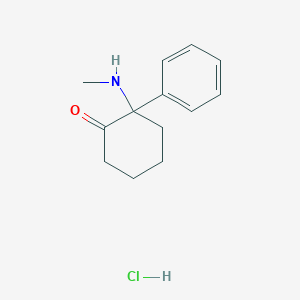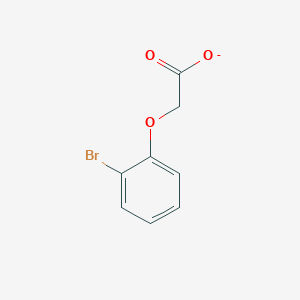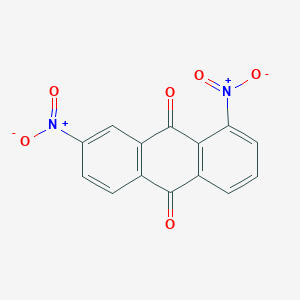
1,7-Dinitroanthraquinone
Vue d'ensemble
Description
1,7-Dinitroanthraquinone (DNQ) is a synthetic organic compound that has been widely used in scientific research due to its unique properties. DNQ is a yellow crystalline solid that is soluble in organic solvents such as ethanol and chloroform. It is commonly used as a photoresist in the semiconductor industry, but it also has potential applications in various fields such as medicine, agriculture, and environmental science.
Mécanisme D'action
The mechanism of action of 1,7-Dinitroanthraquinone involves its ability to undergo photochemical reactions upon exposure to light. Upon absorption of photons, 1,7-Dinitroanthraquinone undergoes a series of reactions that result in the formation of reactive oxygen species (ROS) such as singlet oxygen and superoxide radicals. These ROS can then react with biomolecules such as DNA and proteins, leading to oxidative damage.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 1,7-Dinitroanthraquinone are dependent on the concentration and duration of exposure. At low concentrations, 1,7-Dinitroanthraquinone has been shown to induce DNA damage and inhibit DNA repair mechanisms. At higher concentrations, 1,7-Dinitroanthraquinone can cause cell death through the generation of ROS. 1,7-Dinitroanthraquinone has also been shown to affect the activity of enzymes such as cytochrome P450 and glutathione S-transferase.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1,7-Dinitroanthraquinone in lab experiments is its ability to selectively target specific biomolecules such as DNA and proteins. This makes it a useful tool for studying biological processes that involve these molecules. However, 1,7-Dinitroanthraquinone has limitations such as its potential toxicity and the need for careful handling due to its photochemical properties.
Orientations Futures
There are several future directions for the use of 1,7-Dinitroanthraquinone in scientific research. One potential application is in the development of new imaging probes for biomedical applications. 1,7-Dinitroanthraquinone-based probes could be used to visualize specific biomolecules in living cells and tissues. Another direction is in the development of new biosensors for environmental monitoring. 1,7-Dinitroanthraquinone-based biosensors could be used to detect pollutants and toxins in water and soil samples.
In conclusion, 1,7-Dinitroanthraquinone is a valuable compound in scientific research due to its unique properties. Its ability to selectively target specific biomolecules makes it a useful tool for studying biological processes. However, its potential toxicity and photochemical properties must be carefully considered when using it in lab experiments. There are several future directions for the use of 1,7-Dinitroanthraquinone in biomedical, environmental, and other fields of research.
Applications De Recherche Scientifique
1,7-Dinitroanthraquinone has been extensively used in scientific research as a photosensitizer and a quencher of fluorescence. It has been employed in the study of various biological processes such as DNA damage and repair, protein-protein interactions, and enzyme kinetics. 1,7-Dinitroanthraquinone has also been used in the development of biosensors and imaging probes for biomedical applications.
Propriétés
Numéro CAS |
1604-43-9 |
|---|---|
Nom du produit |
1,7-Dinitroanthraquinone |
Formule moléculaire |
C14H6N2O6 |
Poids moléculaire |
298.21 g/mol |
Nom IUPAC |
1,7-dinitroanthracene-9,10-dione |
InChI |
InChI=1S/C14H6N2O6/c17-13-8-5-4-7(15(19)20)6-10(8)14(18)12-9(13)2-1-3-11(12)16(21)22/h1-6H |
Clé InChI |
FAVDZWIRBSMLOV-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)C3=C(C2=O)C=CC(=C3)[N+](=O)[O-] |
SMILES canonique |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)C3=C(C2=O)C=CC(=C3)[N+](=O)[O-] |
Autres numéros CAS |
1604-43-9 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

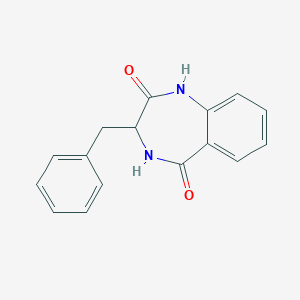
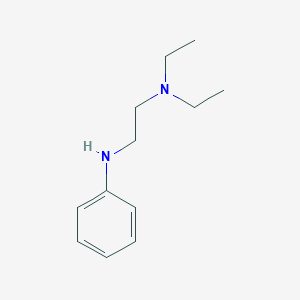
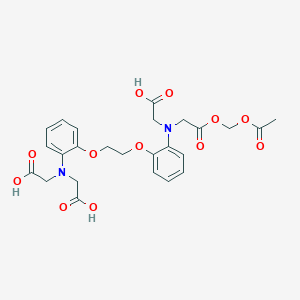
![2-[4-(2-bromoacetyl)phenoxy]acetic Acid](/img/structure/B161365.png)
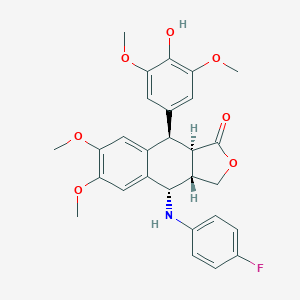
![4-[3-(4-Hydroxyphenyl)propyl]resorcinol](/img/structure/B161370.png)
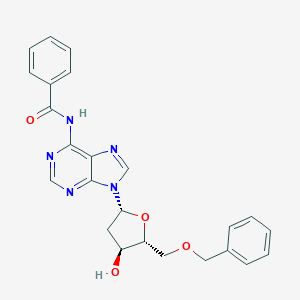
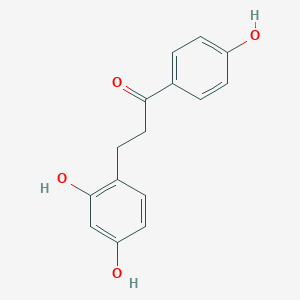
![4-[3-(2,4-Dimethoxyphenyl)propyl]phenol](/img/structure/B161375.png)
